molecular formula C19H22N4S B1244188 N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B1244188
M. Wt: 338.5 g/mol
InChI Key: VSXRMURGJRAOCU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fasnall is an N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in which the chiral centre has S configuration. Both enantiomers act as fatty acid synthase inhibitors, although the (S)-enantiomer was found to be more than 4 times as active as the (R)-enantiomer. It has a role as a fatty acid synthesis inhibitor and an EC 2.3.1.85 (fatty acid synthase) inhibitor. It is an enantiomer of a (R)-Fasnall.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Methods : The synthesis of similar pyrimidine-linked heterocyclic compounds, such as 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, has been explored using microwave irradiative cyclocondensation and other methods. These methods are crucial for the efficient production of thieno[2,3-d]pyrimidin derivatives (Deohate & Palaspagar, 2020).

  • Antimicrobial and Antifungal Applications : Thieno and furopyrimidine derivatives, including closely related compounds to N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, have shown potential in antimicrobial and antifungal applications. These compounds have been synthesized and tested for their effectiveness against various microorganisms (Hossain & Bhuiyan, 2009).

  • Antiproliferative Activities : Derivatives of thieno[2,3-d]pyrimidin, such as pyrimido[1,6-a]thieno[2,3-d]pyrimidine, have been synthesized and evaluated for their antiproliferative activities. These studies are essential in exploring the potential of such compounds in cancer research (Atapour-Mashhad et al., 2017).

  • Analgesic and Anti-inflammatory Properties : Certain derivatives of thieno[2,3-d]pyrimidin, such as 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and evaluated for their analgesic and anti-inflammatory properties, indicating the potential for medical applications in pain management and inflammation (Alagarsamy et al., 2007).

  • Kinase Inhibition for Therapeutic Applications : Studies on 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines have revealed their potential as multitarget Ser/Thr kinases inhibitors. These inhibitors could play a significant role in developing new therapeutic agents (Loidreau et al., 2015).

properties

Product Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m0/s1

InChI Key

VSXRMURGJRAOCU-INIZCTEOSA-N

Isomeric SMILES

CC1=C(SC2=NC=NC(=C12)N[C@H]3CCN(C3)CC4=CC=CC=C4)C

SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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